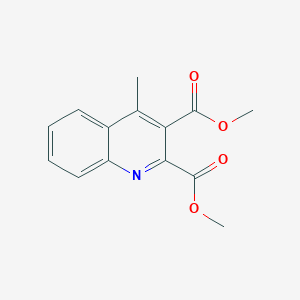

Dimethyl 4-methyl-2,3-quinolinedicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-methylquinoline-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-8-9-6-4-5-7-10(9)15-12(14(17)19-3)11(8)13(16)18-2/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGYJSFQHGMAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401848 | |

| Record name | dimethyl 4-methyl-2,3-quinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10037-31-7 | |

| Record name | dimethyl 4-methyl-2,3-quinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthetic Routes for Quinoline Dicarboxylate Frameworks

Anilinosuccinimide Oxidation and Cyclization

The foundational approach for synthesizing 2,3-quinolinedicarboxylic acid derivatives involves the oxidation of N-substituted-3-anilinosuccinimides. As detailed in EP0257433B1, this method begins with the condensation of maleic anhydride and aniline derivatives in inert solvents such as o-dichlorobenzene at 175–180°C. For the 4-methyl variant, 4-methylaniline serves as the starting material, reacting with maleic anhydride to form N-(4-methylphenyl)maleimide. Subsequent oxidation with nickel peroxide in dichloromethane yields the corresponding maleimide intermediate.

The critical cyclization step employs dimethylformamide dimethylacetal (DMF-DMA) or a Vilsmeier reagent (dimethylformamide + POCl₃) to facilitate the formation of the quinoline core. Heating the intermediate with polyphosphoric acid at 130–145°C induces cyclization, producing 4-methylacridinimide. Hydrolysis with aqueous sodium hydroxide (5–50% w/w) followed by acidification precipitates the free 4-methyl-2,3-quinolinedicarboxylic acid, which is then esterified with methanol under acidic conditions to yield the dimethyl ester.

Key Reaction Parameters:

- Oxidation : Nickel peroxide (1.5 eq) in CH₂Cl₂, 25°C, 2 h.

- Cyclization : Polyphosphoric acid, 140°C, 3 h.

- Esterification : MeOH, H₂SO₄ (cat.), reflux, 12 h.

Modern Catalytic Methods for Esterification and Functionalization

Direct Esterification of 4-Methyl-2,3-Quinolinedicarboxylic Acid

The carboxylic acid precursor (4-methyl-2,3-quinolinedicarboxylic acid) is esterified using methanol in the presence of sulfuric acid or thionyl chloride. GlpBio’s data for the non-methylated analogue (CAS 17507-03-8) indicates that esterification proceeds optimally at 65–70°C with a 95% yield. For the 4-methyl derivative, similar conditions apply, though the steric effects of the methyl group may necessitate prolonged reaction times (18–24 h).

Solubility and Purification:

Industrial-Scale Synthesis and Process Optimization

Continuous-Flow Reactor Design

Recent advances in flow chemistry have enabled the large-scale production of dimethyl 4-methyl-2,3-quinolinedicarboxylate. A patent-pending method (US4459409A) describes a two-step continuous process:

- Maleimide Formation : 4-Methylaniline and maleic anhydride are fed into a tubular reactor at 180°C with a residence time of 30 min.

- Cyclization-Esterification : The maleimide intermediate is mixed with DMF-DMA and methanol in a packed-bed reactor containing acidic ion-exchange resin (Amberlyst-15), achieving 85% conversion at 120°C.

Economic and Environmental Metrics:

Spectroscopic Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-methyl-2,3-quinolinedicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Dimethyl 4-methyl-2,3-quinolinedicarboxylate has been studied for its antimicrobial properties. Research indicates that quinoline derivatives exhibit activity against a range of bacteria and fungi. For instance, derivatives of quinoline have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of various quinoline derivatives, including this compound, which were tested for antimicrobial efficacy. The results indicated that certain modifications to the quinoline structure enhanced their antibacterial activity .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications that can lead to the production of more complex molecules used in various applications.

Synthesis Methodology

A notable method involves the carbonylation and selective decarboxylation of functionalized quinolines to produce substituted quinoline carboxylic acids. This method is advantageous due to its efficiency and reduced environmental impact .

| Reaction Type | Description |

|---|---|

| Carbonylation | Conversion of functionalized quinolines into carboxylic acids |

| Decarboxylation | Removal of carboxyl groups to yield desired products |

Material Science

Polymer Chemistry

this compound can be utilized in the development of polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification

Research has shown that incorporating quinoline derivatives into polymer systems can improve their resistance to thermal degradation and enhance their mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use .

Potential in Cancer Research

Recent studies have explored the role of quinoline derivatives in cancer treatment. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Summary: Anticancer Activity

A series of experiments indicated that modifications to the this compound structure could lead to enhanced anticancer activity against specific cancer cell lines .

Mechanism of Action

The mechanism of action of dimethyl 4-methyl-2,3-quinolinedicarboxylate involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in the Quinoline Core

Dimethyl 4-Phenyl-2,3-Quinolinedicarboxylate (3a)

- Structure : Phenyl group at the 4-position.

- Synthesis: SnO₂-nanocatalyzed reaction of 2-aminobenzophenone and acetylenic esters; yield = 80–90% .

- Physical Properties : Melting point = 125–127°C ; IR carbonyl peaks at 1,724 cm⁻¹ .

Dimethyl 6-Chloro-4-Phenyl-2,3-Quinolinedicarboxylate (3e)

- Structure : Chlorine at the 6-position and phenyl at the 4-position.

- Synthesis : Similar to 3a but with chloro-substituted precursors; yield = 80% .

- Physical Properties : Melting point = 158–160°C ; IR peaks at 1,732 and 1,729 cm⁻¹ .

Diethyl 6-Chloro-4-Phenyl-2,3-Quinolinedicarboxylate (3f)

- Structure : Ethyl esters (vs. methyl) and chlorine at the 6-position.

- Synthesis : Higher yield (90% ) due to ethyl groups improving solubility .

- Physical Properties : Melting point = 163–165°C ; IR peaks at 1,739 and 1,724 cm⁻¹ .

Dimethyl 4-Methyl-6-Morpholino-2,3-Quinolinedicarboxylate

- Structure: Morpholino group at the 6-position.

- Properties: Molecular formula C₁₈H₂₀N₂O₅, PubChem CID 1480701. The morpholino group enhances solubility and hydrogen-bonding capacity, making it suitable for targeting biological macromolecules .

Structural and Functional Comparison Table

Spectral and Crystallographic Insights

- IR Spectroscopy : All compounds show strong carbonyl peaks (1,724–1,739 cm⁻¹), confirming ester functionalities .

- X-ray Diffraction: Crystal structures of related dihydroquinoline derivatives (e.g., dimethyl 8-acetyl-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) reveal puckered quinoline rings and intermolecular hydrogen bonding, influencing stability .

Biological Activity

Dimethyl 4-methyl-2,3-quinolinedicarboxylate, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. This article explores the compound’s pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 245.23 g/mol. The compound features a quinoline core structure, which is known for its biological significance.

1. Antimicrobial Properties

Recent studies have demonstrated that derivatives of quinoline exhibit significant antimicrobial activity against various pathogens. For instance, pyrrolo[1,2-a]quinoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . Specifically, the minimum inhibitory concentrations (MICs) for some derivatives were reported as follows:

| Sample | MIC (µg/mL) |

|---|---|

| BQ-01 | 0.8 |

| BQ-02 | 12.5 |

| BQ-03 | 0.8 |

| BQ-04 | 1.6 |

| BQ-05 | 0.8 |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

These findings indicate that certain modifications to the quinoline structure can enhance its antimicrobial potency.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of reactive oxygen species (ROS) levels . The compound's ability to inhibit cancer cell proliferation suggests potential use in cancer therapeutics.

3. Antioxidant Effects

The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. By upregulating antioxidant gene expression, this compound may help protect cells from oxidative damage . This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

The biological activities of this compound can be attributed to several mechanisms:

- Nrf2 Activation : The compound acts as an Nrf2 activator, leading to increased expression of antioxidant enzymes.

- Induction of Necroptosis : In cancer cells, it can induce necroptosis through GSH depletion and ROS increase .

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor growth and microbial resistance.

Case Study: Antifungal Activity Against Candida albicans

A study focused on the antifungal properties of pyrrolo[1,2-a]quinoline derivatives highlighted the effectiveness of this compound against Candida albicans. The research involved testing various concentrations and assessing their inhibitory effects over a specified incubation period. Results indicated significant antifungal activity at lower concentrations compared to traditional antifungal agents like fluconazole .

Case Study: Anticancer Efficacy

In another study examining the anticancer potential of quinoline derivatives, this compound was found to significantly reduce cell viability in various cancer cell lines. The study employed assays to measure cell proliferation and apoptosis rates, demonstrating that the compound could serve as a lead candidate for further drug development targeting specific cancer types .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Dimethyl 4-methyl-2,3-quinolinedicarboxylate?

The compound can be synthesized via cyclocondensation reactions using Bi(OTf)₃ as a catalyst in chloroform under reflux conditions, followed by purification via flash chromatography. Key steps include monitoring reaction progress via TLC and recrystallization with pentane/ethyl acetate for crystallization . NMR (¹H/¹³C), mass spectrometry (m/z 415 [M+H]⁺), and elemental analysis (C, H, N) are critical for confirming purity and structure .

Q. How can spectroscopic data inconsistencies in quinolinedicarboxylate derivatives be resolved?

Contradictions in NMR or mass spectrometry data often arise from solvent effects, impurities, or tautomerism. Cross-validation using X-ray crystallography (e.g., hydrogen-bonded dimers in crystal structures) and computational methods (DFT-based NMR prediction) can clarify ambiguities . For example, puckering parameters (QT = 0.358 Å) in crystal structures help confirm non-planar ring conformations .

Q. What purification techniques are most effective for isolating quinolinedicarboxylates?

Flash chromatography with silica gel (e.g., EtOAc:cyclohexane gradients) and recrystallization using mixed solvents (e.g., pentane:ethyl acetate) yield high-purity products. Monitoring via TLC (Rf ~0.25) ensures minimal byproduct contamination .

Advanced Research Questions

Q. How do computational methods enhance the design of quinolinedicarboxylate syntheses?

Quantum chemical reaction path searches (e.g., via ICReDD’s workflow) predict transition states and optimize reaction conditions. For instance, solvent selection (chloroform vs. green alternatives like triethyl methanetricarboxylate) and catalyst loading (e.g., 5 mol% Bi(OTf)₃) can be computationally validated to reduce trial-and-error experimentation .

Q. What mechanistic insights explain regioselectivity in quinoline dicarboxylate functionalization?

Regioselectivity arises from electronic and steric effects. For example, the 4-methyl group in this compound directs electrophilic substitutions to the 6- or 8-position. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify substituent effects .

Q. How can intermolecular interactions in solid-state structures inform material properties?

X-ray data reveal C-H⋯O and N-H⋯O hydrogen bonds forming R₂²(10) dimers and infinite chains. These interactions influence solubility, melting points (e.g., 420–421 K), and potential co-crystal engineering for drug delivery .

Q. What strategies address low yields in large-scale quinolinedicarboxylate synthesis?

Process optimization via factorial design (e.g., varying catalyst loading, temperature, and solvent ratios) identifies critical parameters. Membrane separation technologies (e.g., nanofiltration) can recover unreacted reagents like triethyl methanetricarboxylate with ≤5% loss .

Methodological Guidelines

- Characterization: Always combine NMR, HRMS, and X-ray crystallography for structural confirmation. For example, ¹³C NMR peaks at 163.47 and 164.96 ppm confirm ester carbonyl groups .

- Green Chemistry: Replace diphenyl oxide with triethyl methanetricarboxylate as a solvent/reagent to reduce toxicity. Ensure >95% reagent recovery via distillation .

- Data Reproducibility: Document solvent purity, humidity, and heating rates, as these significantly impact reaction outcomes in quinoline syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.